molecular formula C10H13ClN2O2 B3167919 4-Amino-2-chloro-N-(2-methoxyethyl)benzamide CAS No. 926209-18-9

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide

Cat. No.: B3167919
CAS No.: 926209-18-9
M. Wt: 228.67 g/mol
InChI Key: ZMAIADKLUOQKMC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a 4-amino-2-chlorobenzoyl core and an N-linked 2-methoxyethyl group. The 2-methoxyethyl substituent likely enhances solubility compared to bulkier or hydrophobic groups, which may influence pharmacokinetics and target engagement .

Properties

IUPAC Name

4-amino-2-chloro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAIADKLUOQKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-(2-methoxyethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of nitrobenzamides.

    Reduction: Formation of alkylaminobenzamides.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-(2-methoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but common targets include enzymes like histone deacetylases (HDACs) and receptors involved in signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name (CAS/Identifier) Substituents Molecular Weight (g/mol) Key Biological Activity/Findings References
4-Amino-2-chloro-N-(2-methoxyethyl)benzamide 4-amino, 2-chloro, N-(2-methoxyethyl) Not specified Presumed solubility advantages due to methoxyethyl group; potential antitumor activity inferred
4-Amino-N-(2'-aminophenyl)benzamide (GOE1734) 4-amino, N-(2-aminophenyl) ~257.29 Antitumor activity in slow-growing tumors; induces DNA crosslinking
4-(Acetylamino)-N-(2-aminophenyl)benzamide (CI-994) 4-acetylamino, N-(2-aminophenyl) ~283.31 HDAC inhibition; histone hyperacetylation leading to cytostatic effects
4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide (953891-10-6) 4-amino, 2-chloro, N-(tetrahydrofuran-2-ylmethyl) 254.71 Research chemical; soluble in DMSO, methanol, chloroform
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide (63969-05-1) 3-amino, 4-methoxy, N-(3-chloro-2-methylphenyl) 300.35 Structural isomerism may alter target binding; no direct activity reported
4-Chloro-N-(2-methoxyphenyl)benzamide 4-chloro, N-(2-methoxyphenyl) ~265.72 Crystallographically characterized; biological activity not specified
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide (AGN-PC-05CAAT) 2-(2-methoxyethoxy), N-(4-amino-2-methylphenyl) 300.35 Explored for therapeutic applications; no explicit mechanistic data

Key Structural and Functional Insights

Substituent Effects on Solubility and Bioavailability: The 2-methoxyethyl group in the target compound likely improves water solubility compared to analogs with aryl or alkyl substituents (e.g., GOE1734’s aminophenyl group). This aligns with the solubility profile of 4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide, which dissolves in polar solvents like DMSO and methanol . Methoxy and ethoxy groups are commonly used to enhance membrane permeability, suggesting the target compound may exhibit favorable absorption properties .

Mechanistic Divergence: Antitumor Activity: GOE1734’s activity in slow-growing tumors correlates with its aminophenyl substituent, which facilitates DNA crosslinking . In contrast, CI-994’s acetylamino group enables HDAC inhibition, highlighting how minor structural changes redirect mechanistic pathways . Electron-Withdrawing vs. This differs from methoxy or amino groups, which are electron-donating and may stabilize π-π interactions .

Positional Isomerism: Analogs like 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide demonstrate that shifting substituents (e.g., amino from position 4 to 3) can alter steric and electronic profiles, impacting binding affinity .

Biological Activity

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic potential based on diverse sources and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 229.69 g/mol
  • CAS Number : 1181458-61-6

This compound features an amino group, a chloro substituent, and a methoxyethyl side chain, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzamide derivatives. For example, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Selectivity
4eMDA-MB-2311.52High
4gMCF-73.00Moderate
4hMCF-10A>10Low

These findings indicate that modifications to the benzamide structure can enhance selectivity and potency against cancer cells .

Antimicrobial Activity

Benzamide derivatives have also been investigated for their antimicrobial properties. For example, certain compounds showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL . This suggests that this compound may possess similar antimicrobial effects.

Case Studies

  • Cancer Cell Line Study : A study evaluated the effect of a related benzamide on the MDA-MB-231 breast cancer cell line. The compound induced apoptosis significantly, evidenced by an increase in annexin V-FITC positive cells by over twenty-fold compared to control .
  • Antimicrobial Efficacy : Another study reported that a derivative exhibited over 80% inhibition against S. aureus at specified concentrations, indicating strong potential for development as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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